
Chromium;germanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium and germanium are two distinct elements that can form compounds with unique properties. Chromium is a transition metal known for its high corrosion resistance and hardness . Germanium, on the other hand, is a metalloid with significant applications in electronics and optics due to its semiconductor properties . When combined, chromium and germanium form compounds that exhibit interesting chemical and physical characteristics, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chromium-germanium compounds can be achieved through several methods. One common approach is the chemical vapor deposition technique, where chromium and germanium precursors are vaporized and then reacted at high temperatures to form the desired compound . Another method involves the thermal evaporation of chromium and germanium sources in a controlled environment, allowing the elements to react and form compounds .
Industrial Production Methods: In industrial settings, the production of chromium-germanium compounds often involves the use of high-purity raw materials and precise control of reaction conditions. For example, the vapor-liquid-solid mechanism is employed to grow germanium nanowires with chromium as a catalyst . This method allows for the production of high-quality compounds with controlled morphology and properties.
Analyse Des Réactions Chimiques
Types of Reactions: Chromium-germanium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, chromium in these compounds can be oxidized to form chromium(III) oxide, which is highly stable and corrosion-resistant . Germanium can react with oxygen to form germanium dioxide, which passivates the surface and prevents further oxidation .
Common Reagents and Conditions: Common reagents used in the reactions of chromium-germanium compounds include oxygen, hydrogen, and various acids and bases. For example, the oxidation of chromium-germanium compounds can be carried out using oxygen at elevated temperatures . Reduction reactions may involve the use of hydrogen gas or other reducing agents under controlled conditions .
Major Products Formed: The major products formed from the reactions of chromium-germanium compounds depend on the specific reaction conditions. For example, oxidation reactions typically yield chromium(III) oxide and germanium dioxide . Reduction reactions can produce elemental chromium and germanium, as well as various intermediate compounds .
Applications De Recherche Scientifique
Chromium-germanium compounds have a wide range of scientific research applications. In chemistry, these compounds are studied for their unique electronic and catalytic properties . In biology and medicine, germanium-containing compounds are explored for their potential anticancer and immunostimulating effects . In industry, chromium-germanium compounds are used in the production of advanced materials for electronics, optics, and spintronic devices .
Mécanisme D'action
The mechanism of action of chromium-germanium compounds involves their interaction with various molecular targets and pathways. For example, germanium compounds have been shown to modulate oxidative stress and enhance immune responses by interacting with specific enzymes and cellular pathways . Chromium compounds, on the other hand, can influence glucose metabolism and exhibit antioxidative properties by interacting with mitochondrial ATP synthase and other cellular components .
Comparaison Avec Des Composés Similaires
Chromium-germanium compounds can be compared with other similar compounds, such as vanadium-germanium and manganese-germanium compounds . These compounds share some similarities in their chemical and physical properties but also exhibit unique characteristics. For instance, chromium-germanium compounds are known for their high stability and corrosion resistance, while vanadium-germanium compounds may have different electronic properties .
List of Similar Compounds:- Vanadium-germanium compounds
- Manganese-germanium compounds
- Silicon-germanium compounds
- Tin-germanium compounds
Conclusion
Chromium-germanium compounds are fascinating materials with diverse applications in scientific research and industry. Their unique properties, such as high stability, corrosion resistance, and semiconductor behavior, make them valuable in various fields. Understanding their preparation methods, chemical reactions, and mechanisms of action can further enhance their potential for future applications.
Propriétés
Numéro CAS |
70446-09-2 |
|---|---|
Formule moléculaire |
CrGe |
Poids moléculaire |
124.63 g/mol |
Nom IUPAC |
chromium;germanium |
InChI |
InChI=1S/Cr.Ge |
Clé InChI |
WADNUIHBLWBJQY-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)

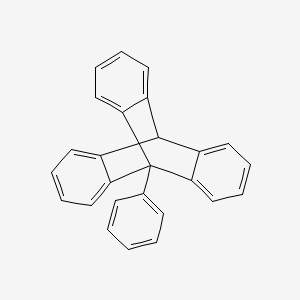
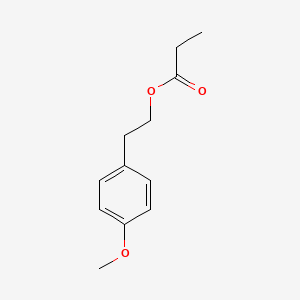

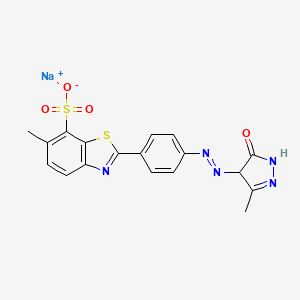
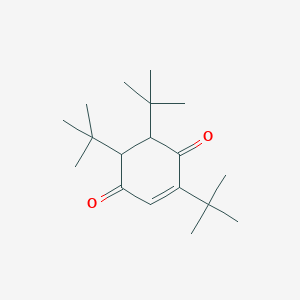

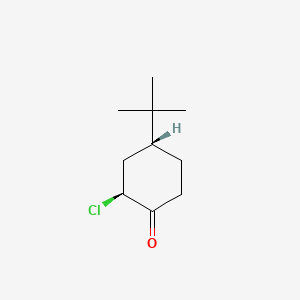
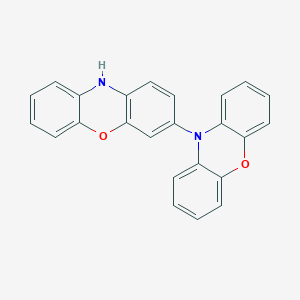
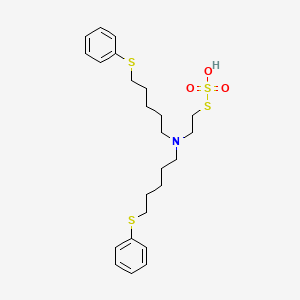
![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)


